

Quantifying Carboxypeptidase A Activity with Ac-Phe-Thiaphe-OH: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ac-Phe-Thiaphe-OH*

Cat. No.: *B013065*

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Abstract

This document provides a detailed guide for the quantification of Carboxypeptidase A (CPA) activity using the chromogenic substrate N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine (**Ac-Phe-Thiaphe-OH**). The enzymatic hydrolysis of this thiopeptide substrate releases a thiophenol product, which can be quantified spectrophotometrically using Ellman's reagent. This application note includes comprehensive experimental protocols, tables of kinetic and inhibition data, and visual diagrams to facilitate the implementation of this assay in research and drug development settings.

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in digestive processes by catalyzing the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with aromatic or branched aliphatic side chains. Accurate quantification of CPA activity is essential for studying its biological function, identifying and characterizing inhibitors, and for various applications in biotechnology and drug discovery.

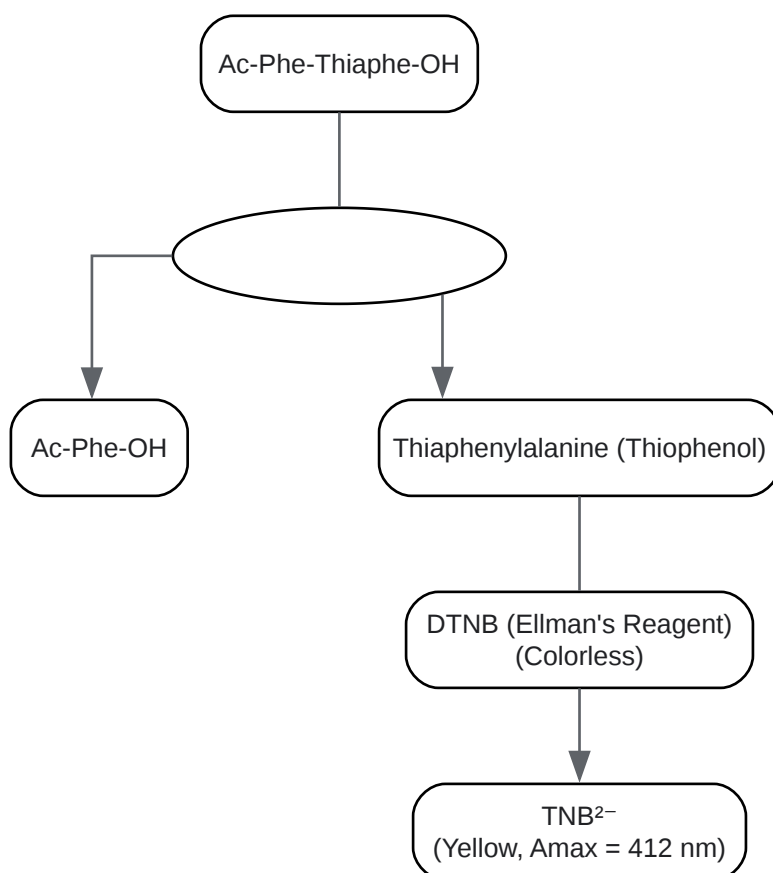
Ac-Phe-Thiaphe-OH is a specific substrate for CPA. The replacement of the oxygen atom with a sulfur atom in the scissile peptide bond allows for a continuous colorimetric assay. The

hydrolysis of the thioamide bond by CPA releases N-acetyl-L-phenylalanine and 3-thia-L-phenylalanine (a thiophenol). The free thiol group of the latter product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB^{2-}), a yellow-colored product with a maximum absorbance at 412 nm. The rate of TNB^{2-} formation is directly proportional to the CPA activity.

Principle of the Assay

The enzymatic reaction and subsequent colorimetric detection are based on a two-step process. First, Carboxypeptidase A catalyzes the hydrolysis of **Ac-Phe-Thiaphe-OH**. In the second step, the liberated thiophenol reacts with Ellman's reagent (DTNB) to produce the colored product, TNB^{2-} .

Enzymatic Reaction and Detection Chemistry



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Caption: Enzymatic hydrolysis of **Ac-Phe-Thiaphe-OH** by Carboxypeptidase A and subsequent colorimetric detection.

Quantitative Data

Table 1: Kinetic Parameters for Carboxypeptidase A with Ac-Phe-Thiaphe-OH and other substrates

Substrate	Enzyme Source	Km (mM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	pH	Temperature (°C)	Reference
Ac-Phe-Thiaphe-OH	Not Specified	0.22	112	5.09 x 10 ⁵	Not Specified	22	[1]
Z-Glyc-Phe	Bovine Pancreas	1.1	5.3	4.82 x 10 ³	7.5	25	[2]
Hippuryl-L-Phe	Bovine Pancreas	-	-	-	7.5	25	[3]
N-(4-methoxyphenylazoformyl)-Phe-OH	Bovine Pancreas	-	-	-	8.0	25	[4]

Note: kcat for **Ac-Phe-Thiaphe-OH** was converted from 6720 min⁻¹ to 112 s⁻¹.

Table 2: Inhibition of Carboxypeptidase A

Inhibitor	IC ₅₀ / K _i	Enzyme Source	Substrate Used	Reference
Potato Carboxypeptidase Inhibitor (PCI)	K _i = 1.5-3.5 nM	Bovine Pancreas	Not Specified	
Benzylsuccinic acid	Potent Inhibitor	Bovine Pancreas	Not Specified	
Zinc ions (as ZnOH ⁺)	K _i = 0.71 μM	Bovine Pancreas	Dns-Gly-Ala-Phe	

Experimental Protocols

This section provides a detailed protocol for the determination of Carboxypeptidase A activity using **Ac-Phe-Thiaphe-OH** and Ellman's reagent.

Materials and Reagents

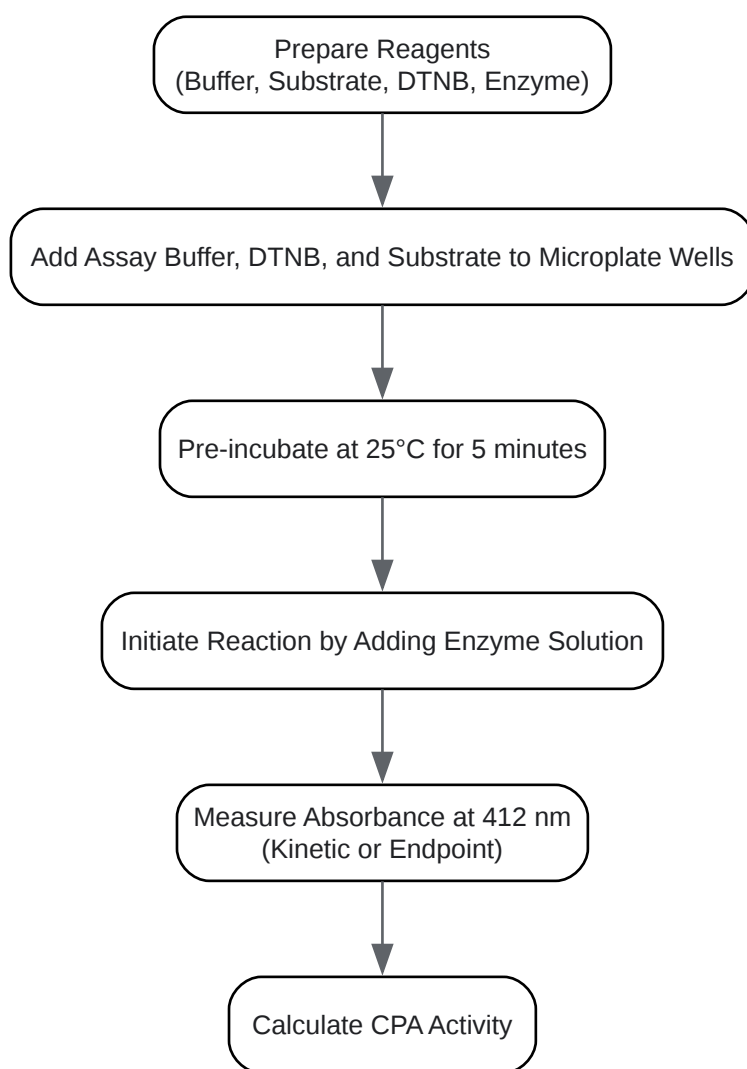
- Carboxypeptidase A (from bovine pancreas)
- **Ac-Phe-Thiaphe-OH** (substrate)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Tris-HCl buffer (50 mM, pH 7.5, containing 100 mM NaCl)
- Dimethyl sulfoxide (DMSO)
- Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
- 96-well microplates (clear, flat-bottom)

Reagent Preparation

- Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 at 25°C.

- Substrate Stock Solution: Prepare a 10 mM stock solution of **Ac-Phe-Thiaphe-OH** in DMSO.
- DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
- Enzyme Solution: Prepare a working solution of Carboxypeptidase A in cold assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Experimental Workflow



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Caption: General workflow for the Carboxypeptidase A activity assay.

Assay Protocol (96-well plate format)

- Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:
 - 160 μ L of Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
 - 20 μ L of 10 mM DTNB solution (final concentration 1 mM)
 - 10 μ L of **Ac-Phe-Thiaphe-OH** working solution (final concentration will vary depending on the desired substrate concentration, typically around the K_m value of 0.22 mM).
- Blank and Controls:
 - Blank: A well containing all components except the enzyme. Add an equal volume of assay buffer instead of the enzyme solution.
 - Positive Control: A known concentration of active Carboxypeptidase A.
 - Negative Control (for inhibitor screening): A well containing all components, including the enzyme, but without the inhibitor.
- Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Start the enzymatic reaction by adding 10 μ L of the Carboxypeptidase A enzyme solution to each well. For inhibitor studies, the enzyme can be pre-incubated with the inhibitor before adding to the assay mixture.
- Measurement:
 - Kinetic Assay (Recommended): Immediately place the microplate in a plate reader set to 25°C and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-20 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
 - Endpoint Assay: Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at 25°C. Stop the reaction by adding a known inhibitor or by denaturing the enzyme. Read the final absorbance at 412 nm.

Data Analysis

- Calculate the concentration of TNB^{2-} : Use the Beer-Lambert law ($A = \epsilon bc$), where:
 - A is the change in absorbance at 412 nm per unit of time (for kinetic assays) or the final absorbance (for endpoint assays).
 - ϵ is the molar extinction coefficient of TNB^{2-} ($14,150 \text{ M}^{-1}\text{cm}^{-1}$).
 - b is the path length of the light in the well (cm). This needs to be determined for the specific microplate and volume used.
 - c is the concentration of TNB^{2-} produced.
- Determine Enzyme Activity: The activity of Carboxypeptidase A can be expressed in units (μmol of product formed per minute) per mg of enzyme.

$$\text{Activity (U/mg)} = (\text{Rate of } \text{TNB}^{2-} \text{ formation } (\mu\text{mol/min})) / (\text{mg of enzyme in the assay})$$

Conclusion

The use of **Ac-Phe-Thiaphe-OH** as a substrate provides a sensitive and continuous colorimetric assay for quantifying Carboxypeptidase A activity. The detailed protocols and compiled data in this application note offer a valuable resource for researchers in academia and industry. This assay can be readily adapted for high-throughput screening of CPA inhibitors, making it a powerful tool in drug discovery and development.

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